N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide
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Overview
Description
N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a carbamothioyl group, and a fluorobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-fluorobenzoyl isothiocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols .
Scientific Research Applications
N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, the compound may modulate receptor activity by binding to the receptor and altering its conformation or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((3-(N-(2-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide include:
2-Chloro-N-(3-chlorophenyl)acetamide: This compound shares the chlorophenyl and amide functional groups but lacks the sulfamoyl and carbamothioyl groups.
3-Pyridyl N-(2-chlorophenyl)carbamate: This compound contains a chlorophenyl group and a carbamate moiety, similar to the carbamothioyl group in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfamoyl and carbamothioyl groups, along with the fluorobenzamide moiety, makes this compound a versatile and valuable tool for scientific research .
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[[3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-13-6-11-16(24-21(30)25-20(27)14-7-9-15(23)10-8-14)12-19(13)31(28,29)26-18-5-3-2-4-17(18)22/h2-12,26H,1H3,(H2,24,25,27,30) |
InChI Key |
HQPUGRYKEOIIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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